

# Spectroscopic Profile of Phenylalanine Hydrazide (H-Phe-NHNH<sub>2</sub>): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: H-Phe-NHNH<sub>2</sub>

Cat. No.: B554975

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **H-Phe-NHNH<sub>2</sub>**, also known as Phenylalanine hydrazide. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data obtained from computational modeling, alongside general experimental protocols for the techniques used in its characterization. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, peptide synthesis, and drug discovery.

## Chemical Structure and Properties

**H-Phe-NHNH<sub>2</sub>** is a hydrazide derivative of the amino acid phenylalanine. Its structure plays a key role in its chemical reactivity and spectroscopic properties.

- IUPAC Name: (2S)-2-amino-3-phenylpropanehydrazide[1]
- Molecular Formula: C<sub>9</sub>H<sub>13</sub>N<sub>3</sub>O[1]
- Molecular Weight: 179.22 g/mol [1]
- CAS Number: 52386-52-4

## Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **H-Phe-NHNH2**. This data can be used to aid in the identification and characterization of this compound in experimental settings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **H-Phe-NHNH2**

Chemical Shift (ppm)	Multiplicity	Assignment
7.20 - 7.40	Multiplet	Aromatic protons (5H)
3.80	Triplet	α-CH (1H)
2.95	Doublet of doublets	β-CH <sub>2</sub> (1H)
2.80	Doublet of doublets	β-CH <sub>2</sub> (1H)
4.0 (broad)	Singlet	-NH <sub>2</sub> (2H)
7.5 (broad)	Singlet	-NH- (1H)
2.5 (broad)	Singlet	-NH <sub>2</sub> (hydrazide) (2H)

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **H-Phe-NHNH2**

Chemical Shift (ppm)	Assignment
175.0	C=O (amide)
138.0	Aromatic C (quaternary)
129.5	Aromatic CH
128.8	Aromatic CH
126.5	Aromatic CH
56.0	α-CH
40.0	β-CH <sub>2</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **H-Phe-NHNH2**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3200	Strong, Broad	N-H stretching (amine and hydrazide)
3100 - 3000	Medium	Aromatic C-H stretching
2950 - 2850	Medium	Aliphatic C-H stretching
1660	Strong	C=O stretching (amide I)
1600	Medium	N-H bending (amine)
1580, 1495, 1450	Medium to Weak	Aromatic C=C stretching

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectral Data for **H-Phe-NHNH2**

m/z	Relative Intensity (%)	Assignment
179.11	100	[M] <sup>+</sup> (Molecular Ion)
162.08	40	[M - NH <sub>3</sub> ] <sup>+</sup>
120.08	80	[M - CONHNH <sub>2</sub> ] <sup>+</sup>
91.05	90	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

While specific experimental data for **H-Phe-NHNH2** is not readily available, the following are detailed, generalized protocols for the spectroscopic techniques discussed. These can be adapted for the analysis of this and similar compounds.

## Synthesis of H-Phe-NHNH2

A common method for the synthesis of amino acid hydrazides involves the hydrazinolysis of the corresponding methyl or ethyl ester. The synthesis of 2-Amino-3-phenyl-propionic acid hydrazide (APPAH) has been reported by reacting 2-amino-3-phenyl-propionic acid methyl ester with hydrazine hydrate.[2]

Protocol:

- Dissolve 2-amino-3-phenyl-propionic acid methyl ester in a suitable solvent such as ethanol or methanol.
- Add an excess of hydrazine hydrate to the solution.
- The reaction mixture is typically stirred at room temperature or gently heated for several hours to drive the reaction to completion.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield pure **H-Phe-NHNH<sub>2</sub>**.

## NMR Spectroscopy

Instrumentation: A standard NMR spectrometer with a proton frequency of 300-600 MHz is suitable for the analysis of **H-Phe-NHNH<sub>2</sub>**.

Sample Preparation:

- Dissolve 5-10 mg of the purified **H-Phe-NHNH<sub>2</sub>** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, MeOD-d<sub>4</sub>, or D<sub>2</sub>O).
- Transfer the solution to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

- Spectral Width: Approximately 12-16 ppm.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.

#### <sup>13</sup>C NMR Acquisition:

- Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
- Spectral Width: Approximately 0-200 ppm.
- Number of Scans: 1024 or more, as <sup>13</sup>C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

## IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for this analysis.

#### Sample Preparation:

- Solid Sample (KBr Pellet):
  - Grind a small amount (1-2 mg) of **H-Phe-NHNH2** with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
  - Press the powder into a thin, transparent pellet using a hydraulic press.
- Solid Sample (ATR):
  - Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

#### Data Acquisition:

- Spectral Range: Typically 4000-400 cm<sup>-1</sup>.

- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans.
- A background spectrum of the empty sample compartment (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for the analysis of polar molecules like **H-Phe-NHNH<sub>2</sub>**.

Sample Preparation:

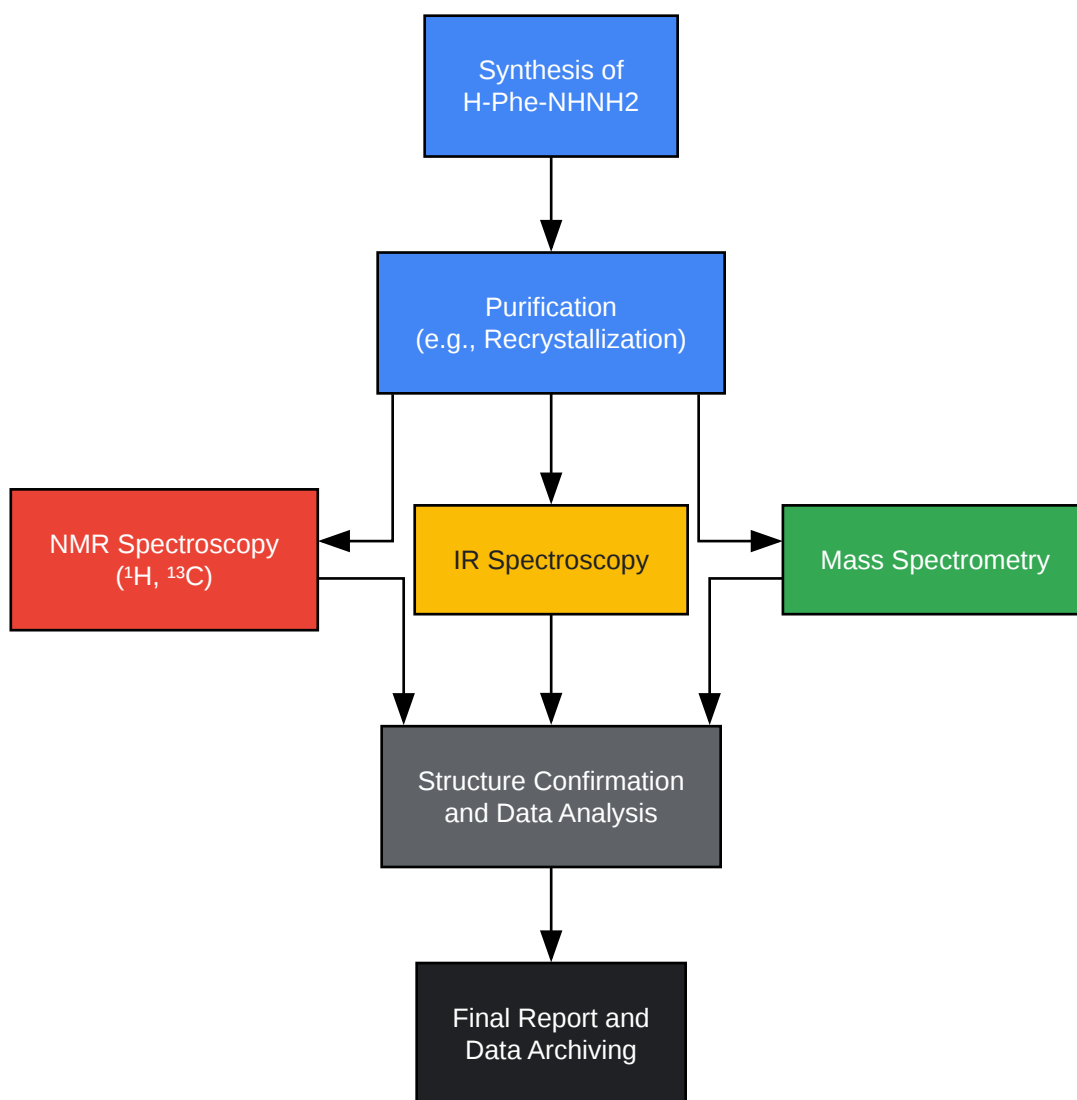
- Prepare a dilute solution of **H-Phe-NHNH<sub>2</sub>** (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
- A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

Data Acquisition:

- Ionization Mode: Positive ion mode is typically used to observe the protonated molecule  $[\text{M}+\text{H}]^+$ .
- Mass Range: A scan range of  $m/z$  50-500 is generally sufficient.
- Infusion: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **H-Phe-NHNH<sub>2</sub>**.



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A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

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